molecular formula C17H18N2O B7585256 3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea

3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea

Cat. No.: B7585256
M. Wt: 266.34 g/mol
InChI Key: GKYMGPODIWYJAN-UHFFFAOYSA-N
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Description

3-Ethyl-1-(9H-fluoren-9-yl)-1-methylurea is a substituted urea derivative featuring a fluorene moiety, a bicyclic aromatic hydrocarbon known for its planar structure and electronic properties. The compound’s structure includes:

  • Urea core: A carbonyl group flanked by two nitrogen atoms.
  • Substituents:
    • One nitrogen bears a methyl group and a 9H-fluoren-9-yl group (a fused bicyclic system with two benzene rings).
    • The other nitrogen is substituted with an ethyl group.

Fluorene derivatives are widely studied for their optical and electronic properties, particularly in materials science and medicinal chemistry .

Properties

IUPAC Name

3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-18-17(20)19(2)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYMGPODIWYJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(C)C1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea and structurally related fluorene derivatives:

Compound Molecular Formula Key Substituents Molecular Weight Key Properties/Applications Reference
This compound C₁₇H₁₈N₂O Ethyl, methyl, 9H-fluoren-9-yl ~266.34 g/mol Hypothesized: Moderate lipophilicity, potential H-bond donor/acceptor -
1-(2-Chloro-6-fluorobenzoyl)-3-(9H-fluoren-9-yl)urea C₂₁H₁₄ClFN₂O₂ Chloro, fluoro-benzoyl, 9H-fluoren-9-yl 396.80 g/mol Enhanced polarity due to electron-withdrawing groups; potential bioactive agent
1-(2-Chloroethyl)-3-(9H-fluoren-9-yl)urea C₁₆H₁₅ClN₂O Chloroethyl, 9H-fluoren-9-yl 286.75 g/mol Alkylating potential; higher reactivity due to chloroethyl group
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride C₁₈H₂₁ClN₂O₂ Carbamate linker, aminopropyl, fluorenylmethyl 332.82 g/mol Improved solubility in polar solvents; used in peptide synthesis

Key Observations:

Substituent Effects on Reactivity and Solubility :

  • The chloroethyl group in 1-(2-chloroethyl)-3-(9H-fluoren-9-yl)urea increases its electrophilicity, making it a candidate for alkylation reactions or prodrug design . In contrast, the ethyl and methyl groups in the target compound likely reduce reactivity but enhance metabolic stability.
  • Electron-withdrawing groups (e.g., chloro-fluoro-benzoyl in ) increase polarity, improving aqueous solubility but reducing membrane permeability. The target compound’s alkyl substituents may favor lipophilicity, as seen in similar carbamates .

Structural Flexibility and Applications: Carbamate derivatives like (9H-fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride exhibit versatility in drug delivery due to their hydrolyzable carbamate linkages . The urea core in the target compound, however, offers stronger hydrogen-bonding capacity, which could enhance binding affinity in biological targets.

Optical Properties: Fluorene-containing ketones (e.g., 3-(9H-fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one) are noted for high luminescent efficiencies . While the target urea derivative lacks a conjugated ketone, its fluorene moiety may still contribute to UV absorption or fluorescence, depending on substitution patterns.

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